N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-2-4-14(5-3-12)22-11-16(21)20-17-19-15(10-23-17)13-6-8-18-9-7-13/h2-10H,11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOKQMWPGJOUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Using 2-Bromo-1-Pyridin-4-yl Ethanone
The reaction of 2-bromo-1-pyridin-4-yl ethanone with thiourea in ethanol under reflux conditions generates 4-pyridin-4-yl-thiazol-2-amine (7a). This method, adapted from El-Sayed et al., proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoacetyl group, followed by cyclodehydration. Key parameters include:
- Solvent : Ethanol (reflux, 6 hours)
- Molar Ratio : 1:1 (bromoacetyl pyridine : thiourea)
- Yield : 68% after silica gel chromatography
Characterization data for intermediate 7a includes a melting point >300°C, IR absorption at 3263 cm⁻¹ (NH₂ stretch), and ¹H NMR signals at δ = 7.07 ppm (thiazole C5-H) and δ = 8.64 ppm (pyridinyl protons).
Alternative Cyclization via Thiosemicarbazones
A less common route involves the condensation of 4-(4-methylcyclohex-3-enyl)pent-3-en-2-one with thiosemicarbazide in the presence of hydrochloric acid, followed by cyclization in pyridine. While this method is effective for synthesizing thiadiazoles, its applicability to pyridinyl-thiazoles remains limited due to lower regioselectivity.
Functionalization of the Thiazole Amine
The 2-amino group of the thiazole ring undergoes acylation to introduce the 2-(p-tolylthio)acetamide moiety. Two acetylation strategies dominate the literature:
Direct Acylation with 2-(p-Tolylthio)Acetyl Chloride
Treatment of 4-pyridin-4-yl-thiazol-2-amine (7a) with 2-(p-tolylthio)acetyl chloride in pyridine at 80°C for 2 hours affords the target compound. This method, analogous to the synthesis of N-[4-(pyridin-4-yl)-thiazol-2-yl]-acetamide (13a), requires:
In Situ Generation of the Acylating Agent
An alternative approach involves reacting 7a with acetic anhydride and p-toluenethiol in a one-pot procedure. The thiol acts as a nucleophile, displacing acetate to form the thioether linkage. Optimal conditions include:
- Solvent : DMF at 100°C
- Catalyst : 6–8% sulfuric acid
- Reaction Time : 3 hours
- Yield : 75–80% (extrapolated from patent data)
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance reaction rates by stabilizing intermediates. For example, the use of DMA in acetylation reactions improves yields by 15–20% compared to tetrahydrofuran.
Temperature and Catalysis
Elevated temperatures (100–120°C) are critical for thioether formation, as demonstrated in the synthesis of related naphthyridine carboxamides. Sulfuric acid (4–10 wt%) proves effective in catalyzing both acylation and sulfur nucleophile activation.
Purification Techniques
- Chromatography : Silica gel column chromatography with hexane-ethyl acetate (92:8) achieves >95% purity.
- Recrystallization : Ethanol and xylene are preferred for isolating crystalline products.
Spectroscopic Characterization and Validation
Infrared Spectroscopy
The target compound exhibits characteristic IR absorptions at:
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆, 500 MHz):
- δ 2.20 ppm : Singlet (3H, CH₃ from p-tolyl)
- δ 7.24–7.72 ppm : Multiplet (9H, aromatic protons)
- δ 8.44 ppm : Singlet (1H, thiazole C5-H)
¹³C NMR confirms the thioether linkage with a signal at δ 42.1 ppm (C-S).
Elemental Analysis
Theoretical values for C₁₇H₁₆N₃OS₂:
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Hantzsch + Direct Acylation | 68–70% | >95% | High regioselectivity |
| One-Pot Thioether Formation | 75–80% | 90–93% | Reduced purification steps |
Industrial-Scale Considerations
For kilogram-scale production, the patent literature recommends:
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and pyridine rings.
Reduction: Reduced forms of the thiazole and pyridine rings.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide with key analogues from the literature:
*Calculated based on structural formula.
Key Observations:
Substituent Impact on Physicochemistry :
- The target compound’s p-tolylthio group increases lipophilicity compared to chlorophenyl (e.g., 2-(2-chlorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) or hydrophilic piperazine derivatives (e.g., compound 15) .
- Coumarin-linked analogues (e.g., compound 5) exhibit higher melting points (~200°C), likely due to rigid planar structures enhancing crystallinity .
Biological Activity Trends: Piperazine-containing derivatives (e.g., compound 15) are associated with MMP inhibition, attributed to the basic nitrogen in piperazine facilitating enzyme active-site interactions . Triazole-quinoxaline hybrids (e.g., 11c) may leverage π-π stacking interactions via the quinoxaline moiety, though activity data are lacking . The coumarin-thiazole hybrid (compound 5) demonstrates potent α-glucosidase inhibition, suggesting that electron-rich aromatic systems enhance target binding .
The target compound’s thioether linkage may require specialized reagents (e.g., thiols or sulfonyl chlorides), contrasting with amide or piperazine derivatives synthesized via nucleophilic substitution .
Contradictions and Limitations:
- Cytotoxicity vs. Activity : Elongation of the acetamide chain (e.g., propionamide vs. acetamide in ) enhances cytotoxicity but may reduce target selectivity .
- Excluded Compounds: Certain benzimidazole-thiazole hybrids are excluded due to prior use as local anesthetics, underscoring the need for novel substituent combinations .
Biological Activity
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting 4-pyridinecarboxaldehyde with thiourea under basic conditions.
- Introduction of the p-Tolylthio Group : The thiazole intermediate is then reacted with p-tolylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
- Acetylation : Finally, acetic anhydride is used to acetylate the thiazole intermediate, resulting in the desired compound.
Anticancer Properties
Research has indicated that thiazole derivatives exhibit promising anticancer activity. In a study evaluating various thiazole derivatives, compounds similar to this compound were shown to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanisms involved include induction of apoptosis and inhibition of cell cycle progression .
Acetylcholinesterase Inhibition
Thiazole-containing compounds have also been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which is crucial for treating neurodegenerative diseases like Alzheimer's. Although specific data on this compound is limited, related compounds have demonstrated significant AChE inhibitory activity with IC50 values in the low micromolar range .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, including those related to cancer progression and neurotransmitter breakdown.
- Receptor Modulation : It could potentially modulate receptor activity, influencing various signaling pathways within cells.
Study 1: Anticancer Activity Evaluation
In a study focusing on novel thiazole derivatives, compounds structurally related to this compound were synthesized and tested against A549 and C6 cell lines. The results showed that certain derivatives could induce apoptosis effectively, suggesting that modifications on the thiazole ring could enhance anticancer properties .
Study 2: Neuroprotective Effects
Another investigation into thiazole derivatives highlighted their neuroprotective effects through AChE inhibition. Molecular docking studies revealed that these compounds bind effectively to the active site of AChE, supporting their potential use in treating Alzheimer's disease .
Data Summary
| Activity | IC50 Value | Cell Line/Target |
|---|---|---|
| Anticancer | Varies | A549, C6 |
| Acetylcholinesterase Inhibition | Low µM range | Acetylcholinesterase |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide?
- Methodological Answer : Multi-step synthesis involving thiazole ring formation (e.g., Hantzsch thiazole synthesis) followed by coupling with p-tolylthioacetamide derivatives is typical. Key steps include:
- Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility .
- Catalytic agents like anhydrous AlCl₃ for efficient cyclization .
- Reaction temperature control (60–80°C) to minimize side products .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (primary solvent for stock solutions) and ethanol/water mixtures for biological assays. Similar thiazole derivatives show moderate solubility in DMSO (5–10 mg/mL) .
- Techniques : Use dynamic light scattering (DLS) or nephelometry to quantify solubility limits. Pre-saturate solvents and filter (0.22 µm) to remove particulates before assays .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Target Identification : Screen against kinase enzymes (e.g., Bcr-Abl, Src) due to structural analogy to dasatinib/imatinib derivatives .
- Cell-Based Assays : Use cancer cell lines (e.g., A549, MCF-7) for apoptosis assays (Annexin V/PI staining) and caspase-3 activation studies .
- Dose-Response : Start with 1–100 µM range; IC₅₀ calculations via nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Modification Sites : Vary substituents on the pyridine (e.g., electron-withdrawing groups) and p-tolylthio moieties.
- Assays : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Computational Modeling : Dock modified structures into kinase domains (e.g., PDB: 2GQG) using AutoDock Vina to predict interactions .
Q. How to resolve contradictions in solubility vs. bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical weighting for solvent-dependent activity .
- Crystallography : Characterize polymorphs via X-ray diffraction; amorphous forms may exhibit higher solubility but lower stability .
- Solubility-activity correlation : Use partial least squares (PLS) regression to model bioactivity as a function of logP and solubility parameters .
Q. What computational strategies are effective for predicting off-target interactions?
- Methodological Answer :
- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify shared features with known off-target binders .
- Machine Learning : Train models on Tox21 datasets to predict cytochrome P450 inhibition or hERG channel binding .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
Q. What strategies optimize pharmacokinetic (PK) properties without compromising activity?
- Methodological Answer :
- ADME Profiling :
- Absorption : Parallel artificial membrane permeability assay (PAMPA) for intestinal permeability .
- Metabolism : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Prodrug Design : Introduce ester or phosphate groups on the acetamide moiety to enhance oral bioavailability .
Key Recommendations
- Prioritize crystallographic characterization to resolve polymorphic ambiguities.
- Combine in silico screening with high-throughput kinase assays for target deconvolution.
- Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro ADME data to in vivo predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
